
Reconstituting and Storing Zosuquidar
Trihydrochloride: An Application Note and

Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Zosuquidar trihydrochloride

Cat. No.: B10761993 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Zosuquidar trihydrochloride, also known as LY335979, is a potent and specific third-

generation inhibitor of P-glycoprotein (P-gp/MDR1), an ATP-binding cassette (ABC) transporter

responsible for the efflux of a wide range of chemotherapeutic agents from cancer cells.[1][2]

P-gp overexpression is a major mechanism of multidrug resistance (MDR) in cancer, limiting

the efficacy of anticancer drugs. Zosuquidar binds with high affinity to P-gp, inhibiting its

function and restoring the intracellular concentration and cytotoxicity of chemotherapeutic

agents in MDR cells.[1][2] This document provides detailed protocols for the reconstitution,

storage, and laboratory use of Zosuquidar trihydrochloride, ensuring its optimal performance

and stability in experimental settings.

Chemical and Physical Properties
A summary of the key chemical and physical properties of Zosuquidar trihydrochloride is

provided below.
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Property Value

Synonyms LY335979, RS 33295-198

CAS Number 167465-36-3

Molecular Formula C₃₂H₃₁F₂N₃O₂ · 3HCl

Molecular Weight 637.0 g/mol

Appearance Crystalline solid

Purity ≥98%

UV/Vis (λmax) 212, 239, 304 nm

Solubility
The solubility of Zosuquidar trihydrochloride in various solvents is crucial for the preparation

of stock solutions. It is important to note that for aqueous buffers, it is recommended to first

dissolve the compound in an organic solvent like ethanol before dilution.[3]

Solvent Solubility Notes

DMSO
≥10 mg/mL; ~100 mg/mL

(189.54 mM)

May require sonication. Use of

hygroscopic DMSO can

significantly impact solubility.

Ethanol ~10 mg/mL

Dimethylformamide (DMF) ~10 mg/mL

Water 5 mg/mL (7.85 mM) Requires sonication.

Ethanol:PBS (pH 7.2) (1:2) ~0.33 mg/mL
Dissolve in ethanol first, then

dilute with PBS.

Reconstitution and Storage Protocols
Proper reconstitution and storage are critical for maintaining the stability and activity of

Zosuquidar trihydrochloride.
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Reconstitution of Stock Solutions
Solvent Selection: Based on the experimental requirements, select an appropriate solvent

from the solubility table above. For most in vitro cell-based assays, DMSO is the

recommended solvent for preparing a concentrated stock solution.

Preparation of Stock Solution:

To prepare a 10 mM stock solution in DMSO, dissolve Zosuquidar trihydrochloride in

DMSO. Gentle warming to 37°C and/or sonication can aid in dissolution.

Ensure the final concentration of the organic solvent in the final assay medium is low

(typically ≤0.1%) to avoid solvent-induced cytotoxicity.[2]

Aqueous Solutions: For in vivo studies or specific in vitro assays requiring aqueous

solutions, dissolve Zosuquidar trihydrochloride in a suitable vehicle such as 20% ethanol

in saline.[4] When preparing aqueous solutions from an organic stock, add the stock solution

to the aqueous buffer while vortexing to ensure proper mixing and prevent precipitation.

Aqueous solutions are not recommended for long-term storage.[3]

Storage Recommendations
Adherence to proper storage conditions is essential to prevent degradation of the compound.
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Form
Storage
Temperature

Duration Notes

Solid Powder -20°C ≥4 years
Store in a dry, dark

place.

Stock Solution in

DMSO
-20°C Several months

Aliquot to avoid

repeated freeze-thaw

cycles.

Stock Solution in

DMSO
-80°C Up to 6 months

Aliquot to avoid

repeated freeze-thaw

cycles.

Aqueous Solutions 2-8°C
Not recommended for

more than one day

Prepare fresh before

use.

Safety and Handling Precautions
Zosuquidar trihydrochloride should be handled with care in a laboratory setting.

Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory

irritation.[5]

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat,

and safety glasses.

Handling: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands

thoroughly after handling.[3]

Disposal: Dispose of the compound and any contaminated materials in accordance with local

regulations.

Mechanism of Action: P-gp Inhibition
Zosuquidar functions as a non-competitive inhibitor of P-glycoprotein.[1] It binds with high

affinity to the transmembrane domain of P-gp, which induces a conformational change that

locks the transporter in a state where it can no longer bind to or hydrolyze ATP.[1] This
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inhibition of ATP hydrolysis prevents the efflux of P-gp substrate drugs, leading to their

increased intracellular accumulation and enhanced cytotoxic effect in multidrug-resistant cells.

Mechanism of P-gp Inhibition by Zosuquidar
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Caption: Zosuquidar inhibits P-gp, preventing drug efflux and overcoming multidrug resistance.

Experimental Protocols
The following are example protocols for common in vitro assays used to evaluate the activity of

Zosuquidar trihydrochloride.
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P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux)
This assay measures the ability of Zosuquidar to inhibit the efflux of the fluorescent P-gp

substrate, Rhodamine 123.[1]

Materials:

P-gp overexpressing cells (e.g., NCI/ADR-RES) and parental cells (e.g., OVCAR-8)

Cell culture medium

Zosuquidar trihydrochloride

Rhodamine 123

96-well plates

Fluorescence plate reader or flow cytometer

Protocol:

Cell Seeding: Seed P-gp overexpressing and parental cells into 96-well plates at an

appropriate density and allow them to adhere overnight.

Zosuquidar Pre-incubation: Treat the cells with various concentrations of Zosuquidar (e.g.,

0.1 to 2 µM) or a vehicle control (e.g., 0.1% DMSO) for 30-60 minutes at 37°C.[2]

Rhodamine 123 Loading: Add Rhodamine 123 to all wells at a final concentration of 1-5 µM

and incubate for 30-60 minutes at 37°C.

Washing: Gently wash the cells twice with ice-cold PBS to remove extracellular Rhodamine

123.

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence

plate reader (excitation ~485 nm, emission ~528 nm) or a flow cytometer.

Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in Zosuquidar-

treated cells compared to vehicle-treated cells indicates P-gp inhibition.
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Experimental Workflow for Rhodamine 123 Efflux Assay
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Caption: Workflow for assessing P-gp inhibition using the Rhodamine 123 efflux assay.
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In Vitro Cytotoxicity Assay (MDR Reversal)
This assay determines the ability of Zosuquidar to sensitize MDR cancer cells to a

chemotherapeutic agent.[1]

Materials:

MDR cancer cells (e.g., K562/ADR) and their drug-sensitive parental cell line (e.g., K562)

Cell culture medium

Zosuquidar trihydrochloride

A P-gp substrate chemotherapeutic drug (e.g., Doxorubicin, Paclitaxel)

96-well plates

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Plate reader

Protocol:

Cell Seeding: Seed both MDR and parental cells into 96-well plates at a density of 5,000-

10,000 cells/well and allow them to attach overnight.[2]

Drug Treatment: Treat the cells with serial dilutions of the chemotherapeutic agent in the

presence or absence of a fixed, non-toxic concentration of Zosuquidar (e.g., 1 µM).

Incubation: Incubate the plates for 48-72 hours at 37°C.

Cell Viability Assessment: Add the cell viability reagent to each well according to the

manufacturer's instructions.

Data Measurement: Measure the absorbance or luminescence using a plate reader.

Data Analysis: Plot cell viability versus drug concentration to determine the IC₅₀ value for the

chemotherapeutic agent with and without Zosuquidar. A decrease in the IC₅₀ value in the

presence of Zosuquidar indicates the reversal of multidrug resistance.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/pdf/Zosuquidar_s_Inhibition_of_P_glycoprotein_Mediated_ATP_Hydrolysis_A_Technical_Guide.pdf
https://www.benchchem.com/product/b10761993?utm_src=pdf-body
https://www.dntp-mixture.com/index.php?g=Wap&m=Article&a=detail&id=32
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Troubleshooting and Common Issues
Low Reversal of Drug Resistance: Confirm P-gp expression in the cell line using Western

blot or flow cytometry. Optimize the pre-incubation time with Zosuquidar to ensure maximal

transporter inhibition.[2]

Cytotoxicity of Zosuquidar: Ensure the final concentration of Zosuquidar and the solvent

(e.g., DMSO) are not cytotoxic to the cells. Run appropriate controls with Zosuquidar alone.

[2]

Compound Instability: Prepare fresh working solutions of Zosuquidar for each experiment, as

it can be unstable in aqueous solutions.[2][4] Avoid repeated freeze-thaw cycles of the stock

solution.[2]

By following these guidelines, researchers can effectively utilize Zosuquidar trihydrochloride
as a tool to investigate and overcome P-gp-mediated multidrug resistance in cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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